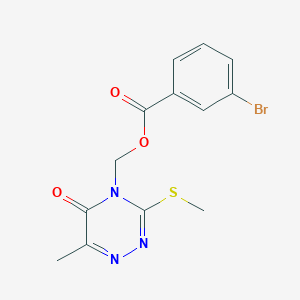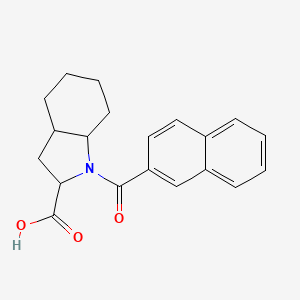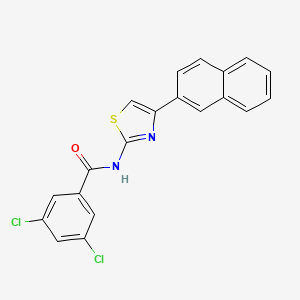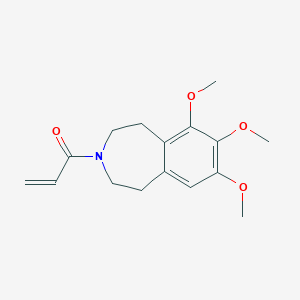![molecular formula C10H13N3O3 B2802590 2-[(2-Amino-5-methylphenyl)carbamoylamino]acetic acid CAS No. 2168260-89-5](/img/structure/B2802590.png)
2-[(2-Amino-5-methylphenyl)carbamoylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Amino-5-methylphenyl)carbamoylamino]acetic acid, also known as ACPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACPA belongs to the class of compounds known as amino acid derivatives and has been shown to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
The synthesis of derivatives of "2-[(2-Amino-5-methylphenyl)carbamoylamino]acetic acid" has been explored for their potential applications in various fields, including the development of novel antimycobacterial agents. For example, a series of phenoxyacetic acid derivatives were synthesized and showed significant in vitro activity against Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents (Ali & Shaharyar, 2007).
The structural characterization of compounds related to "2-[(2-Amino-5-methylphenyl)carbamoylamino]acetic acid" has been conducted, revealing insights into their chemical properties and potential applications. For instance, triorganotin(IV) derivatives were synthesized and characterized, providing valuable information on their molecular structures (Baul et al., 2002).
Biological Activities and Potential Therapeutic Uses
The exploration of the biological activities of derivatives has led to the identification of compounds with potent anti-inflammatory properties. For example, complexes of Zn(II), Cd(II), and Pt(II) with anti-inflammatory drugs were synthesized and showed higher antibacterial and growth inhibitory activity compared to the parent ligands, suggesting their potential therapeutic applications (Dendrinou-Samara et al., 1998).
Additionally, novel synthetic approaches have led to the development of derivatives with antimicrobial properties. For instance, new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose and amino acids, were synthesized, indicating their potential for antimicrobial activity (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Propriétés
IUPAC Name |
2-[(2-amino-5-methylphenyl)carbamoylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-6-2-3-7(11)8(4-6)13-10(16)12-5-9(14)15/h2-4H,5,11H2,1H3,(H,14,15)(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIDADGLQXYKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)NC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Amino-5-methylphenyl)carbamoylamino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2802514.png)


![1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one](/img/structure/B2802520.png)

![5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2802523.png)
![6-Cyclopropyl-2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2802524.png)

